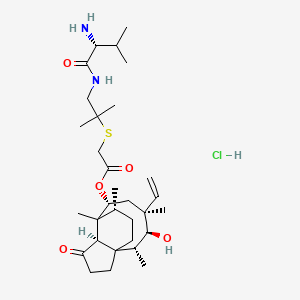

Valnemulin (Hydrochloride)

Übersicht

Beschreibung

Valnemulin Hydrochloride is a semi-synthetic derivative of pleuromutilin, a class of antibiotics known for their effectiveness against Gram-positive bacteria and mycoplasmas. It is primarily used in veterinary medicine to treat and prevent swine dysentery and other respiratory infections in livestock .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Valnemulin Hydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Pleuromutilin ausgehen. Der Prozess beinhaltet die Reaktion von Pleuromutilin-Tosylat mit 2-Amino-1,1-Dimethylethylthiol, gefolgt von der Kupplung mit dem freien Produkt . Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol und Methanol.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Valnemulin Hydrochlorid durch die Kombination von Feststoffdispersionen auf Basis von Fettsäuren mit Nassgranulation hergestellt. Dieses Verfahren verbessert die Palatabilität und die Verweilzeit der Verbindung im Körper, was sie für die orale Verabreichung bei Nutztieren effektiver macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valnemulin Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die chemische Struktur zu modifizieren und so die Stabilität und Wirksamkeit zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene polymorphe Formen von Valnemulin Hydrochlorid, die unterschiedliche physikalisch-chemische Eigenschaften aufweisen. Diese Formen werden durch Techniken wie Röntgenpulverdiffraktion und Infrarotspektroskopie charakterisiert .

Wissenschaftliche Forschungsanwendungen

Valnemulin Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Valnemulin Hydrochlorid übt seine Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an Domäne V der 23S-ribosomalen RNA innerhalb der 50S-ribosomalen Untereinheit und verhindert so die Bildung von Peptidbindungen, wodurch das bakterielle Wachstum gestoppt wird . Dieser Mechanismus ist besonders wirksam gegen Mykoplasmen und andere grampositive Bakterien.

Ähnliche Verbindungen:

Tiamulin: Ein weiteres Pleuromutilin-Derivat, das in der Veterinärmedizin verwendet wird.

Lefamulin: Ein Pleuromutilin-Antibiotikum, das in der Humanmedizin zur Behandlung von ambulant erworbener bakterieller Pneumonie verwendet wird.

Retapamulin: Ein topisches Pleuromutilin-Antibiotikum, das zur Behandlung von Hautinfektionen verwendet wird.

Vergleich: Valnemulin Hydrochlorid zeichnet sich durch seine hohe Wirksamkeit gegen Mykoplasmen und seine verbesserte Stabilität in verschiedenen polymorphen Formen aus. Im Vergleich zu Tiamulin und Lefamulin hat Valnemulin Hydrochlorid ein breiteres Wirkungsspektrum und eine bessere Bioverfügbarkeit in veterinärmedizinischen Anwendungen .

Wirkmechanismus

Valnemulin Hydrochloride exerts its effects by inhibiting protein synthesis in bacteria. It binds to domain V of the 23S ribosomal RNA within the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting bacterial growth . This mechanism is particularly effective against mycoplasmas and other Gram-positive bacteria.

Vergleich Mit ähnlichen Verbindungen

Tiamulin: Another pleuromutilin derivative used in veterinary medicine.

Lefamulin: A pleuromutilin antibiotic used in human medicine for treating community-acquired bacterial pneumonia.

Retapamulin: A topical pleuromutilin antibiotic used for skin infections.

Comparison: Valnemulin Hydrochloride is unique in its high efficacy against mycoplasmas and its improved stability in various polymorphic forms. Compared to Tiamulin and Lefamulin, Valnemulin Hydrochloride has a broader spectrum of activity and better bioavailability in veterinary applications .

Biologische Aktivität

Valnemulin hydrochloride is a pleuromutilin antibiotic primarily used in veterinary medicine for treating bacterial infections in livestock, particularly in pigs and poultry. Its mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria, making it effective against various pathogens, including Mycoplasma spp. and certain spirochetes.

Valnemulin exerts its antibacterial effects by:

- Inhibition of Protein Synthesis : It binds to the peptidyl transferase enzyme on the 50S ribosomal subunit, disrupting the translation process essential for bacterial growth and reproduction .

- Target Pathogens : It shows high efficacy against bacteria responsible for respiratory and enteric diseases, including:

- Mycoplasma hyopneumoniae

- Brachyspira hyodysenteriae

- Lawsonia intracellularis

Pharmacokinetics

The pharmacokinetic profile of valnemulin indicates:

- Absorption : Over 90% absorption after oral administration in pigs, with maximum plasma concentrations reached within 1 to 4 hours post-dose .

- Half-Life : Plasma half-life ranges from 1 to 4.5 hours, with a steady state achieved after approximately five days of repeated dosing .

- Tissue Distribution : Valnemulin is highly concentrated in tissues, particularly the liver and lungs, with liver concentrations exceeding plasma levels by more than six times after multiple doses .

Efficacy Against Bacterial Strains

The Minimum Inhibitory Concentrations (MICs) for various pathogens are as follows:

| Bacterial Species | MIC (µg/ml) |

|---|---|

| Brachyspira hyodysenteriae | ≤0.125 |

| Brachyspira pilosicoli | ≤0.125 |

| Lawsonia intracellularis | ≤0.125 |

| Mycoplasma hyopneumoniae | ≤0.008 |

Valnemulin has limited activity against Enterobacteriaceae such as Salmonella spp. and Escherichia coli but has shown no significant resistance development in key pathogens like M. hyopneumoniae and L. intracellularis .

Anti-inflammatory Properties

In addition to its antibacterial effects, valnemulin exhibits anti-inflammatory activities:

- In vitro studies using RAW264.7 cell lines demonstrated that valnemulin inhibits the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha, indicating potential use in inflammatory conditions .

Case Studies and Clinical Findings

- Efficacy in Pigs : A clinical study reported the early administration of valnemulin at concentrations of 20 or 35 ppm was both effective and safe for treating early respiratory disease (ERE) in pigs .

- Synergistic Effects : Recent research highlighted that valnemulin can enhance the efficacy of colistin against multidrug-resistant gram-negative bacteria by disrupting bacterial membranes and reducing ATP levels within cells, suggesting its potential as an adjuvant therapy .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBPRQKHDIVLOJ-BYQJSTECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133868-46-9 | |

| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.